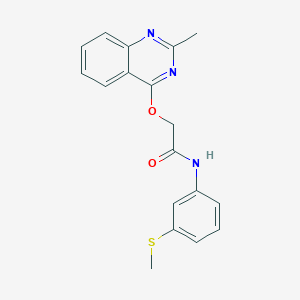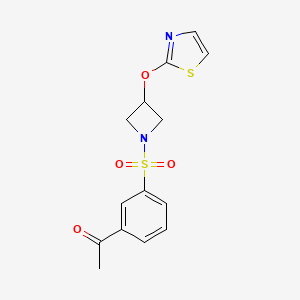
1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone , also known by its chemical formula C₁₁H₁₃NO , is a synthetic organic compound. Its molecular weight is approximately 175.23 g/mol . The compound features a thiazole ring, an azetidine ring, and a sulfonyl group, making it intriguing for medicinal chemistry research.
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the thiazole ring, azetidine ring, and subsequent sulfonylation. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the benzo[d]thiazol-2-yloxy moiety plays a crucial role in the overall synthesis.
Molecular Structure Analysis
The molecular structure of 1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone consists of the following components:
- A thiazole ring (linked to the azetidine ring)
- An azetidine ring (containing the sulfonyl group)
- A phenyl group attached to the azetidine ring
Chemical Reactions Analysis
Researchers have investigated the reactivity of this compound. It participates in various reactions, including nucleophilic substitutions, acylations, and cyclizations. Understanding its reactivity profile is essential for designing derivatives with improved properties.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Melting Point : Varies (depending on crystalline form)
- Solubility : Soluble in organic solvents (e.g., DMSO, acetone)
- Stability : Sensitive to light and moisture
科学的研究の応用
Antibacterial and Antifungal Activities :
- A study by Woulfe and Miller (1985) described the synthesis of azetidinyl derivatives, showing significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).
- Parvez et al. (2010) synthesized N-thiazole, 3-phenyl, 4-substituted phenyl azetidine-2-ones and evaluated their antibacterial activities, indicating a significant correlation between structure and activity (Parvez et al., 2010).
- Bhadraiah et al. (2020) conducted a study on thiazolo-pyrimidine analogues, which showed broad-spectrum antibacterial and antifungal properties (Bhadraiah et al., 2020).
Synthesis and Characterization for Antimicrobial Applications :
- Hussein et al. (2020) synthesized new thiazolidinone and azetidinone analogues based on thiazole moieties, which exhibited significant antimicrobial activity against multidrug-resistant strains (Hussein et al., 2020).
- Patel and Mistry (2004) synthesized novel sulphonamides and evaluated their antibacterial efficacy, further highlighting the potential of these compounds in antimicrobial applications (Patel & Mistry, 2004).
Molecular Docking and Cancer Research :
- Bashandy (2015) described the synthesis of novel sulfonamides and their evaluation against human liver cancer, providing insights into the potential anticancer applications of these compounds (Bashandy, 2015).
Total Synthesis and Structural Analysis :
- Reeve and Coley (1979) discussed the total synthesis and structural analysis of related compounds, contributing to the understanding of their chemical properties (Reeve & Coley, 1979).
Safety And Hazards
- Combustibility : Classified as a combustible solid (Storage Class Code 11)
- WGK : Water hazard class 3 (moderately hazardous)
- Flash Point : Not applicable (due to solid state)
将来の方向性
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer, or antimicrobial properties).
- Derivatives : Design and synthesize derivatives to enhance selectivity and efficacy.
- Toxicology : Assess safety profiles and potential adverse effects.
Please note that this analysis is based on available information, and further studies are necessary to uncover the full potential of this compound. For more detailed insights, consult relevant scientific literature12.
特性
IUPAC Name |
1-[3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-10(17)11-3-2-4-13(7-11)22(18,19)16-8-12(9-16)20-14-15-5-6-21-14/h2-7,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZIUPTYDMCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2918523.png)
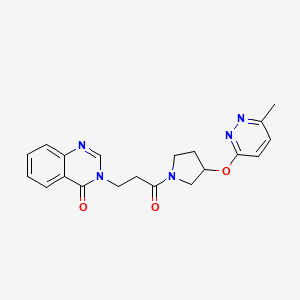
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2918527.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2918529.png)
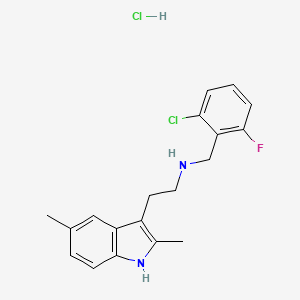
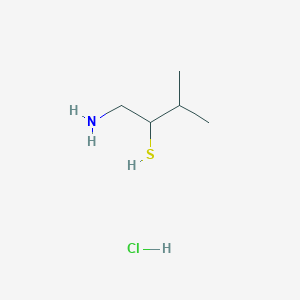
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide](/img/structure/B2918532.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)
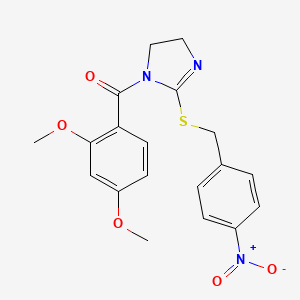
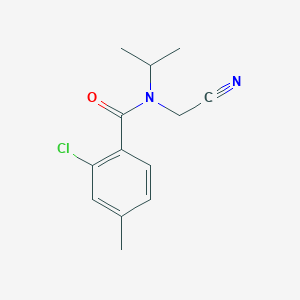
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)
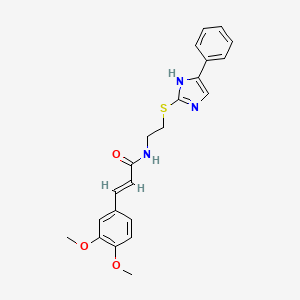
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
